molecular formula C18H19N3O4S B2479049 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-52-6

6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2479049
CAS No.: 864927-52-6
M. Wt: 373.43
InChI Key: DXESCBAEPPJGQR-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a thieno[2,3-c]pyridine core and introduce the acetyl and benzamido groups through a series of reactions, including acylation and amidation[_{{{CITATION{{{_2{Buy 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Reagents such as thionyl chloride (SOCl₂) for chlorination or various amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for creating derivatives with varying properties.

Biology

In biological research, this compound may serve as a tool for studying enzyme interactions or as a precursor for bioactive molecules. Its structural complexity allows it to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to undergo various chemical reactions makes it a candidate for creating pharmaceuticals with specific therapeutic effects.

Industry

In industry, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: : Similar structure but with a different position of the methoxy group on the benzamido moiety.

  • 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid: : Similar core structure but with a carboxylic acid group instead of the amide group.

Uniqueness

The uniqueness of 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-acetyl-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10(22)21-7-6-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-4-3-5-12(8-11)25-2/h3-5,8H,6-7,9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESCBAEPPJGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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